5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde
Description
Chemical Identity and Structural Features 5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde (CID 119056807) is a heterocyclic compound with the molecular formula C₆H₇NOS₂ and a molecular weight of 173.26 g/mol. Its structure comprises a 1,3-thiazole core substituted at the 5-position with a methylsulfanylmethyl group (-CH₂-S-CH₃) and at the 2-position with a formyl (-CHO) group. Key identifiers include:
Properties
IUPAC Name |
5-(methylsulfanylmethyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS2/c1-9-4-5-2-7-6(3-8)10-5/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAJCKHVMRMGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CN=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601242184 | |
| Record name | 5-[(Methylthio)methyl]-2-thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820618-23-2 | |
| Record name | 5-[(Methylthio)methyl]-2-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820618-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Methylthio)methyl]-2-thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde typically involves the reaction of thiazole derivatives with methylsulfanyl reagents under controlled conditions. One common method includes the use of thiazole-2-carbaldehyde as a starting material, which is then reacted with methylsulfanyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methylsulfanyl group under basic conditions.
Major Products Formed
Oxidation: 5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carboxylic acid.
Reduction: 5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde serves as a valuable building block in organic synthesis. Its thiazole ring allows for diverse chemical transformations, making it an important intermediate for the synthesis of more complex molecules.
Biology
Research has indicated that this compound exhibits promising antimicrobial and antifungal properties. It has been tested against various bacterial strains, showing significant activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 31.25 μg/mL | 16-18 |
| Streptococcus pyogenes | 31.25 μg/mL | 16-18 |
These results suggest that it may outperform conventional antibiotics in specific contexts.
Medicine
The compound is being explored as a lead candidate in drug discovery, particularly for its potential anticancer activities. Its mechanism of action involves interaction with various biological targets, including enzymes and receptors, which could lead to therapeutic applications in cancer treatment.
Case Studies
Several studies have highlighted the compound's applications:
-
Antimicrobial Activity Against Mycobacterium tuberculosis:
A study demonstrated that derivatives similar to this compound showed enhanced activity against Mycobacterium tuberculosis, indicating its potential role in tuberculosis treatment. -
Anticancer Activity:
Investigations into new thiazole derivatives revealed compounds with improved anticancer activity against various cell lines. The structure-activity relationship observed could guide future drug design efforts.
Mechanism of Action
The mechanism of action of 5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The thiazole ring can participate in electron delocalization, making it reactive towards nucleophiles and electrophiles. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or the modification of proteins . The methylsulfanyl group can also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole Derivatives with Methylsulfanyl Substituents
Compound 107 : 5-(Methylsulfanyl)-10,11-dihydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one
- Structure: Features a fused thiopyrano-thieno-pyrimidine system with a methylsulfanyl group.
- Synthesized via alkylation of precursor 106 with methyl iodide .
- Application : Likely explored for bioactivity due to its complex heterocyclic framework.
Thiazol-5-ylmethyl Carbamate Analogs
Thiadiazole and Pyrazole Analogs
1,3,4-Thiadiazole Derivatives
- Example : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole .
- Structure : Bis-thiadiazole system with aryl and sulfanyl groups.
- Key Difference : Thiadiazole rings (two nitrogen atoms) vs. thiazole (one nitrogen), altering electronic properties and metabolic stability.
- Application: Known for insecticidal and fungicidal activities .
Pyrazole-4-carbaldehyde Derivatives
- Example : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde .
- Structure : Pyrazole core with a trifluoromethyl group and aldehyde.
- Key Difference : Pyrazole’s lower aromaticity compared to thiazole may reduce conjugation effects but improve solubility.
- Application : Explored for agrochemical use due to halogen and trifluoromethyl substituents.
Physicochemical Comparison
Reactivity and Application Insights
- Aldehyde Group : Present in both this compound and pyrazole-4-carbaldehyde, enabling nucleophilic addition reactions (e.g., Schiff base formation) .
- Methylsulfanyl vs.
- Heterocycle Choice : Thiazoles and thiadiazoles are preferred in drug design for their balance of aromaticity and metabolic resistance, while pyrazoles are leveraged for their polarity and synthetic versatility .
Biological Activity
5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and applications in drug discovery.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its ability to interact with various biological targets. The methylsulfanyl group enhances its reactivity, while the aldehyde functional group can form covalent bonds with nucleophiles in biological systems. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 31.25 μg/mL | 16-18 |
| Streptococcus pyogenes | 31.25 μg/mL | 16-18 |
These results suggest that the compound may be more effective than conventional antibiotics like ofloxacin and cefepime in certain contexts .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies have indicated that it can inhibit the growth of various fungi, making it a candidate for further exploration in antifungal drug development.
Anticancer Properties
The anticancer potential of this compound has been investigated through in vitro studies on several cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HepG-2 (Hepatocellular carcinoma) | <20 μM | Significant cytotoxicity |
| A549 (Lung adenocarcinoma) | <30 μM | Moderate cytotoxicity |
The compound's mechanism of action in cancer cells involves the induction of apoptosis and inhibition of cell proliferation, likely due to its ability to interact with critical cellular pathways .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with amino acids at the active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may act on various receptors involved in cell signaling pathways, affecting cellular responses.
- Electrophilic Interactions : The thiazole ring facilitates electron delocalization, enhancing reactivity towards nucleophiles within biological molecules .
Case Studies
Several studies have highlighted the potential applications of this compound:
- A study demonstrated that derivatives of thiazoles similar to this compound showed enhanced activity against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis .
- Another investigation focused on the synthesis of new thiazole derivatives led to compounds with improved anticancer activity against various cell lines, indicating a structure-activity relationship that could guide future drug design efforts .
Q & A
Q. What are the standard synthetic routes for preparing 5-[(Methylsulfanyl)methyl]-1,3-thiazole-2-carbaldehyde?
The compound can be synthesized via reductive amination or heterocyclization reactions. For example, similar thiazole derivatives are synthesized by reacting aromatic aldehydes with hydrazine hydrate under reflux in ethanol, monitored by TLC (e.g., Chloroform:Methanol, 7:3) for reaction completion . Solvent-free conditions are also effective for reducing side reactions and improving yields .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and methylsulfanyl group integration .
- IR Spectroscopy : Identifies functional groups like the aldehyde (C=O stretch ~1700 cm⁻¹) and thiazole ring vibrations .
- Elemental Analysis : Validates purity and empirical formula .
- Mass Spectrometry (EI-MS) : Determines molecular ion peaks and fragmentation patterns .
Q. How is the purity of synthesized this compound assessed?
Purity is confirmed via TLC (retention factor comparison) and HPLC with UV detection. Recrystallization from ice water or ethanol is commonly used to isolate pure crystals .
Advanced Research Questions
Q. How can reaction mechanisms for alkylation or heterocyclization involving this compound be elucidated?
Mechanistic studies require isotopic labeling (e.g., deuterated solvents) and intermediate trapping. For alkylation, nucleophilic substitution at the methylsulfanyl group can be tracked using 1H NMR kinetics. Heterocyclization pathways may involve thiourea intermediates, as seen in analogous thiadiazole syntheses . Computational methods (DFT) can model transition states to confirm regioselectivity .
Q. What strategies resolve contradictions in spectroscopic data, such as tautomerism or dynamic exchange?
Tautomeric equilibria (e.g., thione-thiol forms) are analyzed using variable-temperature NMR to observe coalescence points . X-ray crystallography (via SHELX refinement) provides definitive structural evidence, especially for resolving ambiguities in NOE or coupling constants .
Q. How can the biological activity of this compound be systematically evaluated in cancer research?
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare IC50 values .
- Structure-Activity Relationship (SAR) : Modify the methylsulfanyl or aldehyde groups and assess activity changes. For example, replacing the methylsulfanyl with cyclohexylsulfanyl enhances lipophilicity and membrane permeability .
- Mechanistic Studies : Use flow cytometry to evaluate apoptosis induction or Western blotting for protein targets (e.g., Bcl-2) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Twinned crystals or high thermal motion in the methylsulfanyl group complicate refinement. SHELXL’s TWIN/BASF commands model twinning, while anisotropic displacement parameters improve accuracy. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements reduce noise .
Methodological Considerations
Q. How are computational tools applied to predict reactivity or stability?
- Molecular Dynamics (MD) : Simulate solvation effects on aldehyde group reactivity.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Q. What experimental designs optimize synthetic yields while minimizing byproducts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
